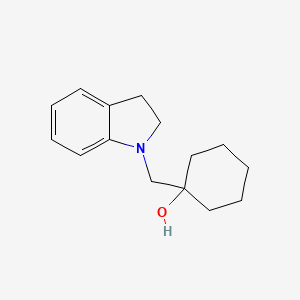
1-(Indolin-1-ylmethyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Indolin-1-ylmethyl)cyclohexan-1-ol is a compound that features a cyclohexanol moiety linked to an indoline group via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-ylmethyl)cyclohexan-1-ol typically involves the reaction of indoline with cyclohexanone under specific conditions. One common method is the condensation reaction where indoline reacts with cyclohexanone in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods: For industrial-scale production, the process may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Indolin-1-ylmethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indoline moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often used.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation typically yields cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the indoline ring .
Wissenschaftliche Forschungsanwendungen
1-(Indolin-1-ylmethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(Indolin-1-ylmethyl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclohexanol group may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
- 1-(Pyrrolidin-1-ylmethyl)cyclohexan-1-ol
- 1-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)cyclohexan-1-ol
- 1,4-bis(indolin-1-ylmethyl)benzene derivatives
Uniqueness: 1-(Indolin-1-ylmethyl)cyclohexan-1-ol is unique due to the presence of both an indoline and a cyclohexanol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C15H21NO |
|---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
1-(2,3-dihydroindol-1-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H21NO/c17-15(9-4-1-5-10-15)12-16-11-8-13-6-2-3-7-14(13)16/h2-3,6-7,17H,1,4-5,8-12H2 |
InChI-Schlüssel |
CPJDUAITFZJZBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CN2CCC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


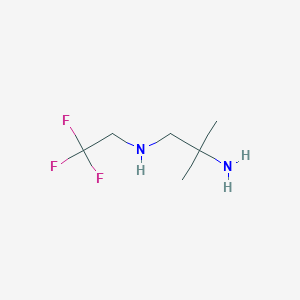

![4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15277777.png)
![Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15277780.png)


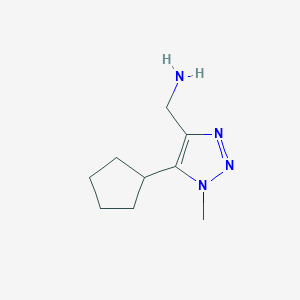
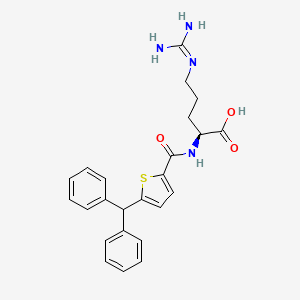
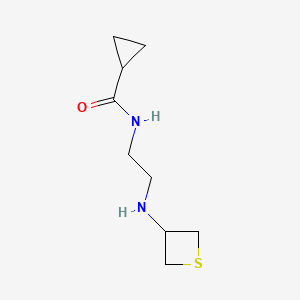
![Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B15277851.png)
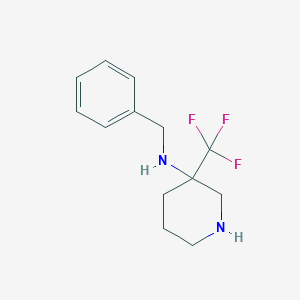
![Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B15277868.png)
![(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15277871.png)

